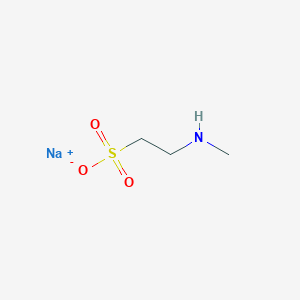

sodium;2-(methylamino)ethanesulfonate

Description

Sodium 2-(methylamino)ethanesulfonate (CAS: 4316-74-9), also known as N-methyltaurine sodium salt, is a zwitterionic compound with the molecular formula C₃H₈NNaO₃S and a molecular weight of 161.16 g/mol (or 163.17 g/mol in hydrated forms) . It is synthesized via the reaction of taurine derivatives with methylating agents under controlled conditions, often employing multi-reactor systems for continuous production to enhance yield and scalability . This compound is widely utilized in cosmetics, surfactants, and pharmaceuticals due to its hydrophilic and stabilizing properties.

Properties

IUPAC Name |

sodium;2-(methylamino)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDONKAYVYTWGY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Formaldehyde reacts with the primary amine group of sodium taurate to form an imine intermediate, which is subsequently reduced to the secondary amine. The reaction occurs in aqueous medium under hydrogen pressure (7 barg) at 80°C for 7 hours. A palladium-based catalyst, often modified with triphenylphosphine ligands, facilitates hydrogenation. Scandium(III) chloride and cerium(III) chloride serve as co-catalysts to enhance activity.

Key Parameters:

Workup and Crystallization

Post-reaction, the mixture is filtered to remove the solid catalyst. The filtrate undergoes crystallization at 80°C for 4 hours, yielding 482.3 g of product from 455 g of sodium taurate (97.8% conversion). Drying at 100°C for 9 hours produces a stable crystalline form.

Catalytic Synthesis Using Chiral Phosphine Ligands

Advanced methodologies employ chiral catalysts to improve stereochemical control and reduce side products. A 2021 patent by Wanhua Chemical Group details a binaphthyldiol-derived phosphine catalyst for this purpose.

Catalyst Preparation

The catalyst is synthesized in three stages:

-

Phosphorylation : Binaphthyldiol reacts with phosphorus trichloride in toluene at 0°C, forming binaphthyldioxyphosphorus chloride.

-

Grignard Addition : Menthyl magnesium chloride is added to the phosphorylated compound in tetrahydrofuran, yielding a chiral phosphine ligand.

-

Activation : The ligand is combined with palladium acetate to form the active catalytic species.

Catalyst Composition:

| Component | Amount (g) | Function |

|---|---|---|

| Binaphthyldiol | 229.1 | Chiral backbone for enantioselectivity |

| Phosphorus Trichloride | 329.6 | Phosphorylation agent |

| Menthyl Magnesium Chloride | 1.2 L | Introduces steric bulk |

Reaction Optimization

Using this catalyst, sodium taurate and formaldehyde react at 75°C under 5 barg hydrogen pressure for 5 hours, achieving 99.2% conversion and 99.5% selectivity. The chiral environment minimizes byproducts like dimethylated derivatives.

Alternative Pathways: Sulfonation of Ethanolamine Derivatives

Emerging approaches focus on sulfonating pre-methylated ethanolamine analogs. One method involves reacting sodium isethionate (2-hydroxyethanesulfonate) with methylamine under acidic conditions.

Stepwise Sulfonation-Methylation

-

Sulfonation : Ethanolamine is treated with sulfur trioxide to form 2-aminoethanesulfonic acid (taurine).

-

Methylation : Taurine undergoes N-methylation using methyl chloride or dimethyl sulfate, followed by neutralization with sodium hydroxide.

Comparative Performance:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 97.8 | 99.1 | Industrial-scale |

| Chiral Catalysis | 99.5 | 99.8 | Pilot-scale |

| Sulfonation-Methylation | 85.2 | 95.4 | Lab-scale |

Solvent and Process Optimization

Solvent Selection

Aqueous systems dominate due to the compound’s high solubility (6.2 mg/mL at 25°C). Co-solvents like propylene glycol monomethyl ether (PGM) enhance reagent miscibility during nanoimprinting applications.

Crystallization Techniques

Controlled cooling crystallization at 80°C prevents hydrate formation, which compromises stability. Antisolvent addition (e.g., ethanol) increases yield by 12% but requires stringent temperature control.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

sodium;2-(methylamino)ethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

sodium;2-(methylamino)ethanesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Investigated for its potential use in drug development and treatment of specific medical conditions.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of sodium;2-(methylamino)ethanesulfonate involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sodium 2-(N'-n-Dodecylureido)ethanesulfonate

- Structure : Features a dodecyl (C12) alkyl chain attached via a ureido (–NH–CO–NH–) group.

- Synthesis : Prepared by reacting taurine with dodecyl isocyanate under alkaline conditions .

- Properties :

- Applications : Used in colloidal systems and interfacial chemistry due to its self-assembly properties .

Sodium 2-(2-Methyl-2-thiobenzoylsulfanyl propionylamino)ethanesulfonate

- Structure : Contains a thiobenzoyl (–SC₆H₄–) group and a dithiobenzoate moiety.

- Synthesis : Designed as a chain transfer agent (CTA) for reversible addition-fragmentation chain-transfer (RAFT) polymerization .

- Properties :

- Applications : Critical in synthesizing water-soluble polymers, such as polyacrylamide derivatives .

Sodium 2-Methylprop-2-ene-1-sulphonate

- Structure : An unsaturated derivative with a vinyl (–CH₂–C=CH₂) group.

- Properties: Reactive double bond enables copolymerization with monomers like styrene or acrylates. Lower solubility in water compared to sodium 2-(methylamino)ethanesulfonate.

- Applications : Used in ion-exchange resins and hydrogels .

Sodium 2-((2-Aminoethyl)amino)ethanesulfonate

Sodium CHES (2-(N-Cyclohexylamino)ethanesulfonate)

Sodium 2-[Methyl(octadecanoyl)amino]ethanesulfonate

- Structure: Stearoyl (C18) acyl chain attached to the methylamino group.

- Properties :

- Amphiphilic nature with critical micelle concentration (CMC) <1 mM.

- High foam stability in detergents.

- Applications : Surfactant in personal care products and industrial cleansers .

Comparative Data Table

Note: Molecular weight discrepancies (161.16 vs. 163.17) may arise from hydration states or synthesis impurities .

Key Findings

- Substituent Impact: Hydrophobicity: Longer alkyl chains (e.g., dodecyl, stearoyl) enhance surfactant properties, while smaller groups (methyl, aminoethyl) improve water solubility . Reactivity: Thiobenzoyl and vinyl groups enable polymerization or chelation, expanding utility in materials science .

- Biological Activity: Substituting methylamino with bulkier groups (e.g., cyclohexyl) alters binding affinity in enzymatic systems, as seen in CDK9 inhibition studies .

Q & A

Q. How do NMR techniques differentiate sulfonate conformers?

- Methodology : Use pulsed-gradient spin-echo (PGSE) NMR to assess diffusivity in aqueous solutions. Compare ¹H/¹³C chemical shifts in D₂O to identify rotational isomers or ion-pairing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.